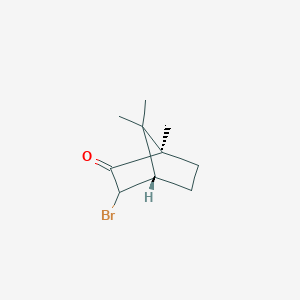
D-3-Bromocamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-3-Bromocamphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its chemical formula is C10H15BrO and it has a molecular weight of 231.13 g/mol . This compound is known for its distinctive camphor-like odor and crystalline structure. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Camphor: The most common method for preparing D-3-Bromocamphor involves the bromination of camphor.
Alternative Methods: Other methods include using hydrogen peroxide (H2O2) or oxone® as oxidants in the presence of hydrobromic acid (HBr) or sodium bromide (NaBr).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination of camphor using similar methods as described above, with a focus on optimizing yield and minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: DMSO, Na2CO3, tetrabutylammonium iodide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Camphorquinone: Formed from the oxidation of this compound.
Scientific Research Applications
Organic Synthesis
Reductive Debromination
One of the significant applications of D-3-Bromocamphor is in the reductive debromination process. Research has shown that endo-(+)-3-bromocamphor can be effectively debrominated using primary amines such as ethanolamine and ethylene diamine. This reaction does not require organic solvents or conventional reducing agents, making it an environmentally friendly alternative for synthesizing camphanimines, which are valuable intermediates in organic synthesis .
Table 1: Yield of Debromination Reactions with Various Amines
| Amine | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Ethanolamine | 73 | 24 |
| Ethylene Diamine | 68 | 24 |
| n-Hexylamine | 35 | 24 |
The table above summarizes the yields obtained from debromination reactions with different amines, highlighting the efficiency of polar amines in facilitating this transformation.
Pharmaceutical Applications
Chiral Synthesis
This compound is utilized as a chiral building block in the synthesis of pharmaceutical compounds. Its derivatives serve as precursors for various biologically active molecules, including amino alcohols and phosphates used in asymmetric catalysis. The ability to derive chiral centers from this compound enhances its significance in drug development and synthesis .
Optical Resolution
Another critical application lies in optical resolutions. This compound-8-sulfonic acid ammonium salt is employed to resolve racemic mixtures into their enantiomers, which is crucial in the pharmaceutical industry where the efficacy of drugs can vary significantly between enantiomers .
Material Science
Polymer Chemistry
This compound has been explored in polymer chemistry for its potential to modify polymer properties. Its bromine atom can participate in radical reactions, allowing for the incorporation of camphor structures into polymers, which can enhance their thermal stability and mechanical properties .
Case Studies
Case Study 1: Synthesis of Chiral Phosphates
In a study investigating the use of this compound in asymmetric catalysis, researchers synthesized a series of chiral aryl phosphates from camphor-derived imino alcohols. The study demonstrated that these chiral phosphates acted as effective ligands in metal-catalyzed reactions, showcasing the practical utility of this compound derivatives in catalysis .
Case Study 2: Environmental Impact
A recent investigation focused on the environmental implications of using this compound as a precursor for synthesizing camphorquinone via oxidation processes. The study highlighted an improved method utilizing DMSO and sodium carbonate, yielding camphorquinone with minimal waste generation compared to traditional methods .
Mechanism of Action
The mechanism of action of D-3-Bromocamphor involves its ability to act as a brominating agent. The bromine atom in its structure can participate in various chemical reactions, including nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chlorocamphor: Similar in structure but contains a chlorine atom instead of bromine.
Camphorquinone: An oxidized derivative of camphor, similar to the product formed from the oxidation of D-3-Bromocamphor.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to other halogenated camphor derivatives .
Properties
Molecular Formula |
C10H15BrO |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
(1R,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7?,10+/m1/s1 |
InChI Key |
NJQADTYRAYFBJN-PYZQLQBXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)Br |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















